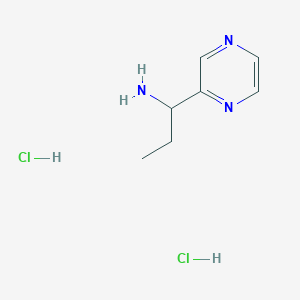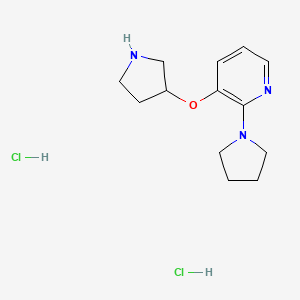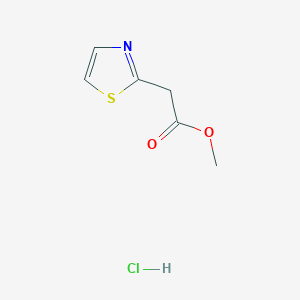
1-(Pyrazin-2-yl)propan-1-amine dihydrochloride
Descripción general
Descripción
1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, commonly referred to as Pyrazinamide, is an antimicrobial drug used to treat various infections caused by bacteria. It is a prodrug and is converted to its active form, pyrazinoic acid, in the body. Pyrazinamide is an effective and safe treatment for tuberculosis, and is often used in combination with other drugs to treat multidrug-resistant tuberculosis. Pyrazinamide has also been studied for its potential use in treating other bacterial infections, including Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA).
Aplicaciones Científicas De Investigación
Pyrazinamide has been studied extensively for its potential therapeutic applications. It has been found to be effective against a variety of bacterial infections, including tuberculosis, Helicobacter pylori, and methicillin-resistant Staphylococcus aureus (1-(Pyrazin-2-yl)propan-1-amine dihydrochloride). It has also been studied for its potential use in treating other bacterial infections, such as Streptococcus pneumoniae and Neisseria gonorrhoeae.
Mecanismo De Acción
The exact mechanism of action of pyrazinamide is not fully understood. It is thought to act by inhibiting the synthesis of mycolic acids, which are essential components of the cell walls of some bacteria. This inhibition leads to cell death and the destruction of the bacterial cell wall. Pyrazinamide also has been found to be an effective inhibitor of the enzyme pyruvate carboxylase, which is involved in the synthesis of mycolic acids.
Biochemical and Physiological Effects
Pyrazinamide has been found to cause a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Mycobacterium tuberculosis, Helicobacter pylori, and Methicillin-resistant Staphylococcus aureus (1-(Pyrazin-2-yl)propan-1-amine dihydrochloride). Pyrazinamide has also been found to inhibit the enzyme pyruvate carboxylase, which is involved in the synthesis of mycolic acids. Pyrazinamide has also been found to inhibit the synthesis of DNA, RNA, and proteins in bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazinamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of activity against a variety of bacteria. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, pyrazinamide has several limitations for use in laboratory experiments. It is not effective against all bacteria, and has limited activity against some Gram-positive bacteria. Additionally, it can be toxic to mammalian cells and can cause tissue damage if used at high concentrations.
Direcciones Futuras
There are several potential future directions for the use of pyrazinamide. It could be used in combination with other drugs to treat multidrug-resistant tuberculosis. It could also be used to treat other bacterial infections, such as Helicobacter pylori and methicillin-resistant Staphylococcus aureus (1-(Pyrazin-2-yl)propan-1-amine dihydrochloride). Additionally, it could be used as an adjuvant therapy to enhance the efficacy of other antibiotics. Furthermore, further research could be done to explore the potential for pyrazinamide as an antifungal agent. Finally, further research could be done to explore the potential for using pyrazinamide to treat non-bacterial infections, such as viral and protozoal infections.
Propiedades
IUPAC Name |
1-pyrazin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8)7-5-9-3-4-10-7;;/h3-6H,2,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLTAINMKFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)





![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)



![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)



